molecular formula C15H20O3 B097996 Tamaulipin B CAS No. 18045-83-5

Tamaulipin B

Cat. No.: B097996
CAS No.: 18045-83-5
M. Wt: 248.32 g/mol
InChI Key: XQVSREKNQZKAKU-APQBBXBWSA-N
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Description

Tamaulipin B is a complex organic compound belonging to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring fused with a cyclodeca[b]furan system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tamaulipin B typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diene and an aldehyde, the compound can be synthesized through a series of cyclization and functional group transformations. The reaction conditions often involve the use of catalysts, such as Lewis acids, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques, such as chromatography, to isolate the desired product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Tamaulipin B undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Tamaulipin B has several scientific research applications:

Mechanism of Action

The mechanism of action of Tamaulipin B involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Tamaulipin B lies in its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity.

Properties

CAS No.

18045-83-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5-,10-8+

InChI Key

XQVSREKNQZKAKU-APQBBXBWSA-N

SMILES

CC1=CCC(C(=CC2C(CC1)C(=C)C(=O)O2)C)O

Isomeric SMILES

C/C/1=C/CC(/C(=C/C2C(CC1)C(=C)C(=O)O2)/C)O

Canonical SMILES

CC1=CCC(C(=CC2C(CC1)C(=C)C(=O)O2)C)O

18045-83-5

Origin of Product

United States

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